molecular formula C20H14F3N3O4 B2391014 1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 899740-77-3

1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2391014
CAS RN: 899740-77-3
M. Wt: 417.344
InChI Key: HPZOBRBKPXLQRA-UHFFFAOYSA-N
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Description

The compound “1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups including a nitro group (-NO2), a trifluoromethyl group (-CF3), a carboxamide group (-CONH2), and a pyridine ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as nitration, conversion of nitro groups to amines, and bromination . Trifluoromethyl groups can be introduced using various methods, one of which involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a nitro group, a trifluoromethyl group, a carboxamide group, and a pyridine ring would significantly influence its structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by the functional groups present in it. For instance, the nitro group can participate in reduction reactions to form amines . The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For instance, the presence of a trifluoromethyl group could influence its polarity, boiling point, and stability .

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis and crystal structure of related compounds provide insights into their potential applications. For instance, Zhong et al. (2010) explored the synthesis and crystal structure of diflunisal carboxamides, which could be relevant due to the structural similarities with 1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide. Their study highlights the process of amidation of carboxlic acid and esterification of phenolic hydroxy group, confirmed by single-crystal X-ray diffraction, demonstrating the compound's potential for further chemical modification and application in drug development (Zhong et al., 2010).

Antihypertensive and Coronary Vessel Dilator Properties

The compound's related class, 1,4-Dihydropyridines, has been noted for its antihypertensive properties and ability to dilate coronary vessels. Abernathy (1978) mentions that dihydropyridines bearing carboxy functions and substituted at the 4-position by phenyl or similar groups are effective as antihypertensive agents. This indicates the potential for this compound in cardiovascular applications (Abernathy, 1978).

Application in Polymer Synthesis

The compound's framework can be leveraged in the synthesis of polymers. Yokozawa et al. (2002) demonstrated the synthesis of poly(p-benzamide) using phenyl 4-nitrobenzoate as an initiator, which is structurally similar to the given compound. This process, involving chain-growth polycondensation, indicates potential uses in creating well-defined aromatic polyamides (Yokozawa et al., 2002).

Antimicrobial Properties

Compounds structurally similar to this compound have demonstrated antimicrobial properties. Jadhav et al. (2017) synthesized compounds with triazole carboxamides and evaluated their antimicrobial activities against various bacterial and fungal strains, suggesting potential antimicrobial applications (Jadhav et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Future Directions

The future directions for this compound could involve exploring its potential uses in various fields such as pharmaceuticals or agrochemicals, given the presence of a trifluoromethyl group and a pyridine ring, which are common in many active pharmaceutical and agrochemical ingredients .

properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O4/c21-20(22,23)14-5-2-6-15(11-14)24-18(27)17-8-3-9-25(19(17)28)12-13-4-1-7-16(10-13)26(29)30/h1-11H,12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZOBRBKPXLQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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